Home > Products > Screening Compounds P762 > 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one - 1189680-67-8

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Catalog Number: EVT-2918346
CAS Number: 1189680-67-8
Molecular Formula: C25H20N4O2
Molecular Weight: 408.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-ones are tricyclic heterocyclic compounds that have shown high affinity for the benzodiazepine (BZ) receptor. [] These compounds are structurally related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which also exhibit high affinity for the BZ receptor. [] Research on these compounds focuses on their potential as anxiolytic and anticonvulsant agents. [, ]

Future Directions

Future research directions for [, , ]triazolo[1,5-c]quinazolin-5(6H)-ones could focus on:

  • In Vivo Studies and Clinical Trials: Preclinical studies in animal models are needed to evaluate the efficacy, safety, and pharmacokinetic properties of promising [, , ]triazolo[1,5-c]quinazolin-5(6H)-ones. Successful preclinical results could pave the way for clinical trials in humans.

It's important to note that the provided papers highlight the need to identify compounds with improved pharmacological profiles, particularly regarding potential side effects such as sedation and interaction with alcohol. [] Future research should prioritize the development of [, , ]triazolo[1,5-c]quinazolin-5(6H)-one derivatives that minimize these adverse effects while maintaining potent therapeutic benefits.

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

  • Compound Description: This compound serves as a central scaffold in the exploration of tricyclic heterocycles exhibiting high affinity for the benzodiazepine (BZ) receptor. Research indicates a 4 nM binding affinity to the BZ receptor. []
  • Relevance: This compound represents the core tricyclic structure of 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. Variations in substitutions at the 2-position and ring modifications are explored to understand their impact on biological activity. []
  • Compound Description: Identified as a potent BZ antagonist in rat models, this compound demonstrates comparable activity to CGS 8216 from the pyrazolo[4,3-c]quinoline series. []
  • Relevance: Belonging to the same [, , ]triazolo[1,5-c]quinazolin-5(6H)-one class as 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, this compound highlights the influence of specific substitutions on the aromatic ring and at the 2-position in achieving desirable BZ receptor interactions. []

9-Benzyl-2-phenyl-7,8,9,10-tetrahydropyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

  • Relevance: This compound showcases a modification of the core structure of 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, where the annelated benzene ring is replaced with a 7,8,9,10-tetrahydropyrido moiety. This modification highlights the possibility of exploring alternative heterocyclic ring systems to potentially obtain anxiolytic activity while mitigating undesired side effects. []

8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6H)-one

  • Compound Description: This compound exhibits anticonvulsant properties and possesses a characteristic boat conformation in its diazepine ring. []
  • Relevance: Although structurally distinct from 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, this compound emphasizes the significance of exploring various arrangements and fusions of triazole and diazepine rings within a tricyclic framework for potential pharmacological activities, including anticonvulsant properties. []

N,N-Dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine, N,N-Dibutyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine, 1-Methyl-N,N-dimethyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

  • Compound Description: These compounds belong to a new class of [, , ]triazolo[4,3-a][1,5]benzodiazepine derivatives that exhibit anti-inflammatory and/or analgesic properties without anti-pentylenetetrazole activity. They lack affinity for central and peripheral BDZ receptors. []
  • Relevance: While not directly containing the [, , ]triazolo[1,5-c]quinazolin-5(6H)-one core, these compounds highlight the potential of [, , ]triazolo-benzodiazepine frameworks for anti-inflammatory activities. Comparing their structural features and activities to 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one might provide insights into designing compounds with a potentially safer pharmacological profile, devoid of anticonvulsant effects. []

2-Chloro-N(6)-cyclopentyladenosine (CCPA)

  • Compound Description: This is a potent adenosine A(1) receptor agonist that also acts as a moderately potent antagonist (Ki = 38 nM) of the human A(3) adenosine receptor. []
  • Relevance: While structurally different from 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, CCPA is mentioned alongside MRS 1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene-acetamide), a compound sharing the [, , ]triazolo[1,5-c]quinazolin-5(6H)-one core. This co-occurrence suggests a potential research context where the target compound and related derivatives might be investigated for their interactions with adenosine receptors, broadening their pharmacological profile. []

1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d)

  • Compound Description: This compound shows significant affinity for the AMPA receptor (IC50 = 0.83 μM) and antagonizes AMPA-induced depolarization in the cortical slice preparation (IC50 = 44 μM). []
  • Relevance: While the core structure differs from 6-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, both compounds share a triazolo-quinoxalin/quinazolin framework. This structural similarity suggests that modifications to the target compound, potentially incorporating features of 4d, might be explored to investigate potential interactions with AMPA receptors and their implications in excitatory amino acid pharmacology. []
Overview

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified as a triazoloquinazolinone derivative, which incorporates both triazole and quinazoline structural motifs.

Source

The compound can be identified by its CAS number 1189680-67-8 and has a molecular formula of C20H20N4O. The molecular weight of this compound is approximately 408.5 g/mol .

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is specifically classified as a triazoloquinazolinone, which combines features of both triazoles and quinazolines, making it of interest for various chemical and biological investigations.

Synthesis Analysis

Methods

The synthesis of 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves several steps that include the formation of the triazole and quinazoline cores.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available quinazolinone derivatives.
  2. Formation of Triazole: The introduction of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  3. Functionalization: Subsequent steps may involve functionalization at specific positions on the quinazoline ring to introduce substituents such as the 2,4-dimethylphenyl group.
  4. Final Cyclization: The final product is obtained through cyclization reactions that link the triazole and quinazoline moieties.

The detailed synthetic pathway may vary depending on specific reaction conditions and reagents used.

Molecular Structure Analysis

Structure

The molecular structure of 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one features a quinazolinone core fused with a triazole ring. The presence of multiple aromatic rings contributes to its stability and potential reactivity.

Data

The compound's structure can be represented as follows:

C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}

This structure indicates a complex arrangement that provides various sites for chemical interactions.

Chemical Reactions Analysis

Reactions

The compound is expected to undergo various chemical reactions typical for both quinazolines and triazoles. These may include:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific positions.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at certain functional groups.
  3. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Technical Details

The reactivity of this compound can be influenced by the substituents present on the aromatic rings, which can modulate electronic properties and steric hindrance.

Mechanism of Action

Process

The mechanism of action for compounds like 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one often involves interaction with biological targets such as enzymes or receptors.

Data

Research indicates that quinazoline derivatives may exhibit anti-inflammatory or anticancer activities through inhibition of specific pathways involved in cell proliferation or inflammatory responses . The precise mechanism would require further investigation through biological assays.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility in organic solvents varies depending on the substituents present.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reactivity can be influenced by functional groups attached to the core structure.

Relevant data regarding melting points or boiling points are often determined experimentally during synthesis and characterization phases.

Applications

Scientific Uses

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one holds potential applications in:

  • Medicinal Chemistry: As a lead compound in drug development targeting inflammatory diseases or cancer.
  • Biological Research: Utilized in studies exploring the mechanisms of action of quinazoline derivatives on cellular processes.

Properties

CAS Number

1189680-67-8

Product Name

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Molecular Formula

C25H20N4O2

Molecular Weight

408.461

InChI

InChI=1S/C25H20N4O2/c1-16-12-13-19(17(2)14-16)22(30)15-28-21-11-7-6-10-20(21)24-26-23(27-29(24)25(28)31)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

VTYWPRGNXHJGPW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.